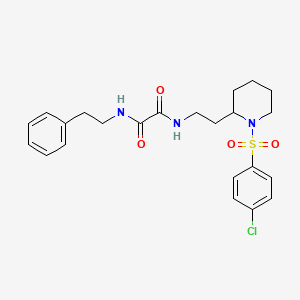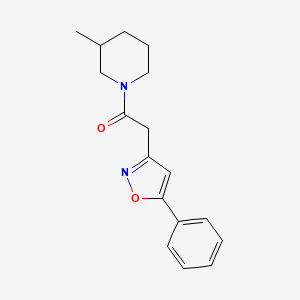![molecular formula C19H14N4OS B2995572 N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034433-17-3](/img/structure/B2995572.png)
N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole derivatives are an important class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They have been reported to exhibit antimicrobial, antitubercular, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the coupling of 2-amino benzothiazoles with various other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is typically characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can be influenced by the specific substituents on the thiazole ring .
Applications De Recherche Scientifique
Anti-Inflammatory Applications
The anti-inflammatory properties of benzothiazole derivatives have been explored through the synthesis of novel compounds. These compounds have shown promising results in inhibiting COX enzymes, which play a significant role in the inflammatory process . The specific compound could potentially be modified to enhance its anti-inflammatory activity, making it a valuable asset in the development of new anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They have been used in the development of various pharmaceutical agents, including antimicrobial drugs . The structural features of the compound suggest that it could be effective against a range of microbial pathogens, warranting further investigation into its potential as an antimicrobial agent.
Anticancer Research
Benzothiazole derivatives have been studied for their anticancer activities. The presence of the bipyridine and benzothiazole moieties in the compound suggests that it could interact with cancer cell lines, potentially leading to the development of new anticancer drugs . Further research could explore its efficacy and selectivity against various types of cancer cells.
Drug Design and Discovery
The bipyridine component of the compound is known to be a versatile ligand in coordination chemistry, impacting fields such as catalysis and material chemistry . This characteristic makes the compound an interesting candidate for drug design and discovery, where it could be used to create complex molecules with specific therapeutic effects.
Material Chemistry
The compound’s ability to form complexes with metals can be utilized in material chemistry, particularly in the development of new materials with desired electronic or photonic properties . Its structural flexibility and conformational dynamics make it suitable for creating innovative materials for various applications.
Solid Form Screening in Pharmaceuticals
Solid form screening is crucial in pharmaceuticals to ensure optimal performance of a drug. The compound’s potential to exist in multiple solid-state forms, such as polymorphs, solvates, and hydrates, can significantly affect its physicochemical properties . Understanding these forms can lead to improved drug stability, solubility, and efficacy.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis . The interaction likely involves the formation of a complex between the compound and its target, which disrupts the normal function of the target and leads to the inhibition of the bacteria .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that its target, DprE1, is a key enzyme in this pathway . The downstream effects of this disruption could include impaired cell wall synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the anti-tubercular activity of benzothiazole derivatives . This is likely due to the disruption of the arabinogalactan biosynthesis pathway, which impairs the synthesis of the bacterial cell wall .
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide could potentially be influenced by various environmental factors . These could include the presence of other molecules, pH, temperature, and the specific conditions within the host organism
Safety and Hazards
Orientations Futures
Future research on benzo[d]thiazole derivatives is likely to focus on the design and synthesis of new compounds with enhanced biological activity. This could involve the use of various synthetic pathways and molecular hybridization techniques . Additionally, further studies on the mechanism of action of these compounds could lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(19-23-15-3-1-2-4-17(15)25-19)22-12-13-5-10-21-16(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAHJWJMTOPJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)

![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)

![2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2995499.png)
![5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995501.png)




![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)
![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2995511.png)
![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)